molecular formula C19H24N2O4S B296212 N-(2-ethylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide

N-(2-ethylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide

カタログ番号: B296212
分子量: 376.5 g/mol
InChIキー: KPBVYOMROYBBHF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-ethylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EMA401 and is a novel small molecule drug candidate that has been developed for the treatment of chronic pain.

作用機序

The P2X3 receptor is a ligand-gated ion channel that is expressed in sensory neurons and is involved in the transmission of pain signals. EMA401 selectively blocks the P2X3 receptor, thereby reducing the transmission of pain signals from the peripheral nerves to the central nervous system. This mechanism of action has been demonstrated in several preclinical studies and has been shown to be effective in reducing chronic pain.
Biochemical and Physiological Effects:
EMA401 has been shown to have minimal off-target effects and is well-tolerated in preclinical studies. It does not affect the activity of other ion channels or receptors and does not interfere with normal physiological processes. EMA401 has been shown to be effective in reducing chronic pain in preclinical models without causing any significant side effects.

実験室実験の利点と制限

EMA401 has several advantages for use in lab experiments. It is a small molecule drug candidate that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical models. However, there are also some limitations to the use of EMA401 in lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments. Additionally, its effectiveness in humans has not yet been fully established, which limits its potential clinical applications.

将来の方向性

There are several future directions for the research and development of EMA401. One potential direction is to explore its effectiveness in combination with other pain medications. Another direction is to investigate its potential applications in other areas, such as cancer pain or neuropathic pain associated with diabetes. Additionally, further studies are needed to establish its safety and efficacy in humans, which will be critical for its potential clinical applications.
Conclusion:
In conclusion, EMA401 is a novel small molecule drug candidate that has gained significant attention in scientific research due to its potential applications in the treatment of chronic pain. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. While there are still some limitations to its use, there are several future directions for its development and potential clinical applications.

合成法

The synthesis of EMA401 involves the reaction of 2-ethylphenylamine with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base. The resulting intermediate is then reacted with N-methylglycine methyl ester to yield EMA401. The synthesis of this compound has been reported in several research articles and has been optimized to achieve high yields and purity.

科学的研究の応用

EMA401 has been extensively studied for its potential applications in the treatment of chronic pain. It has been shown to be effective in preclinical models of neuropathic pain, inflammatory pain, and cancer-induced bone pain. EMA401 acts by selectively blocking the ATP-gated P2X3 ion channel, which is involved in the transmission of pain signals. This mechanism of action makes EMA401 a promising drug candidate for the treatment of chronic pain.

特性

分子式

C19H24N2O4S

分子量

376.5 g/mol

IUPAC名

N-(2-ethylphenyl)-2-[(4-methoxy-3-methylphenyl)sulfonyl-methylamino]acetamide

InChI

InChI=1S/C19H24N2O4S/c1-5-15-8-6-7-9-17(15)20-19(22)13-21(3)26(23,24)16-10-11-18(25-4)14(2)12-16/h6-12H,5,13H2,1-4H3,(H,20,22)

InChIキー

KPBVYOMROYBBHF-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)CN(C)S(=O)(=O)C2=CC(=C(C=C2)OC)C

正規SMILES

CCC1=CC=CC=C1NC(=O)CN(C)S(=O)(=O)C2=CC(=C(C=C2)OC)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。